

Commercial Availability and Applications of Chloropentafluorobenzene: A Technical Guide

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Compound of Interest

Compound Name: *Chloropentafluorobenzene*

Cat. No.: *B146365*

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Introduction

Chloropentafluorobenzene (CPFB), a halogenated aromatic compound, is a versatile and highly sought-after reagent in modern organic synthesis. Its unique electronic properties, stemming from the presence of five fluorine atoms and one chlorine atom on the benzene ring, make it a valuable building block for the introduction of the pentafluorophenyl moiety into a wide range of molecules. This guide provides a comprehensive overview of the commercial availability of **chloropentafluorobenzene**, its key chemical properties, and detailed experimental protocols for its application in significant synthetic transformations. The strategic incorporation of the pentafluorophenyl group can enhance the thermal stability, chemical resistance, and biological activity of target compounds, making CPFB a critical intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]}

Commercial Availability and Suppliers

Chloropentafluorobenzene is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels typically range from 98% to 99% and higher, with the compound being offered in various quantities.

Table 1: Prominent Commercial Suppliers of **Chloropentafluorobenzene**

Supplier	Purity	Available Quantities	Notes
Sigma-Aldrich (Merck)	≥99%	25 g, and bulk inquiries	Offers various grades and provides comprehensive safety and technical data.[3]
Thermo Scientific (Alfa Aesar)	98+%	10 g, and larger quantities upon request	Provides detailed specifications and certificates of analysis.[4]
Strem Chemicals	99%	Custom quantities available	Offers volume discounts and detailed product information.[5]
Chem-Impex International	≥98% (GC)	25 g, and bulk quotes	Highlights applications in materials science and specialty chemicals.[1]
ChemicalBook	98%, 99%	1 kg, 160 kg, and custom inquiries	A platform connecting multiple suppliers and manufacturers.[6]
CookeChem	98%	Inquire for quantities	Provides key empirical and molecular data.[7]
Quzhou Qianda Technology Co., Ltd.	Inquire	Bulk quantities	Manufacturer based in China.[6]
SHANG FLUORO	Inquire	Bulk quantities	Supplier specializing in fluorinated compounds.[6]

Table 2: Physicochemical Properties of **Chloropentafluorobenzene**

Property	Value	Reference
CAS Number	344-07-0	[5] [8]
Molecular Formula	C ₆ ClF ₅	[5] [8]
Molecular Weight	202.51 g/mol	[5] [8]
Appearance	Colorless liquid	[1] [5]
Boiling Point	122-123 °C at 750 mmHg	[3] [5]
Density	1.568 g/mL at 25 °C	[3] [5]
Refractive Index (n _{20/D})	1.424	[3]
Purity (typical)	≥98% or ≥99% (GC)	[1] [3] [4] [5]

Key Synthetic Applications and Experimental Protocols

Chloropentafluorobenzene is a key substrate in several important classes of organic reactions, most notably Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions. These reactions leverage the electron-deficient nature of the perfluorinated ring, facilitating the synthesis of complex molecules with tailored properties.

Nucleophilic Aromatic Substitution (SNAr)

The high degree of fluorination in **chloropentafluorobenzene** activates the aromatic ring towards nucleophilic attack, enabling the displacement of a fluoride or the chloride atom. This reaction is a powerful tool for forming carbon-heteroatom bonds.

Detailed Experimental Protocol: SNAr with an Amine

This protocol describes a general procedure for the reaction of **chloropentafluorobenzene** with a primary or secondary amine.

Materials:

- **Chloropentafluorobenzene** (1.0 eq)

- Amine (1.1 eq)
- Potassium Carbonate (K_2CO_3) (2.0 eq)
- Dimethylformamide (DMF)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add **chloropentafluorobenzene** and dry DMF.
- Add the amine to the solution.
- Add potassium carbonate to the reaction mixture.
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted pentafluorophenylamine.

Note: The regioselectivity of the substitution (para to the chlorine is often favored) can be influenced by the reaction conditions and the nature of the nucleophile.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.

Chloropentafluorobenzene can serve as the halide partner, enabling the synthesis of biaryl compounds containing the pentafluorophenyl moiety.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of **chloropentafluorobenzene** with phenylboronic acid.

Materials:

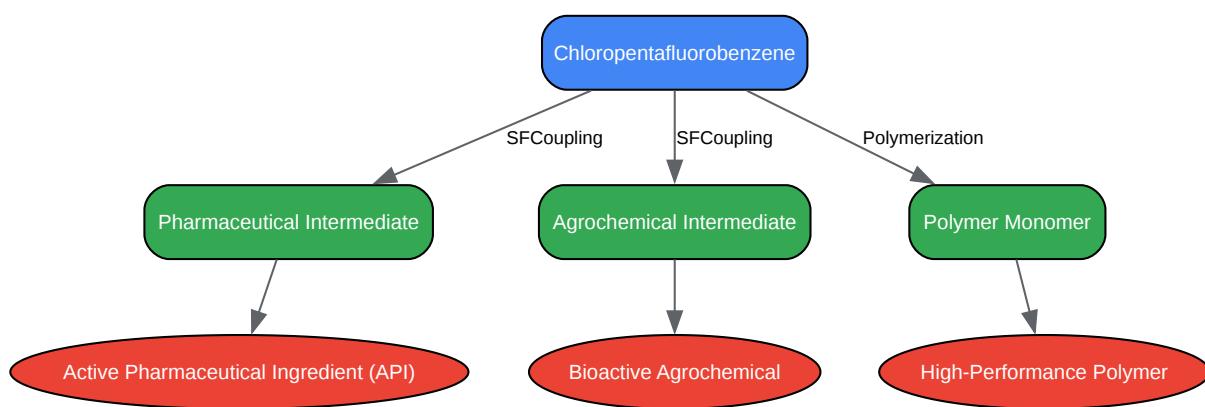
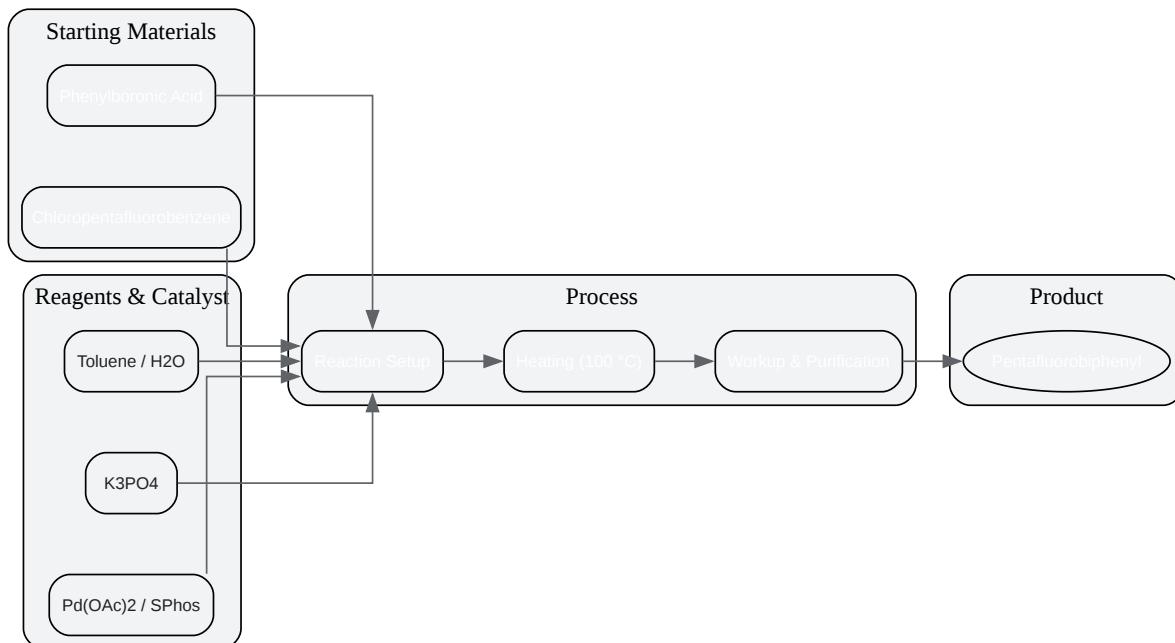
- **Chloropentafluorobenzene** (1.0 eq)
- Phenylboronic acid (1.2 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 eq)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
- Potassium phosphate (K_3PO_4) (2.0 eq)
- Toluene
- Water (degassed)
- Schlenk flask or similar reaction vessel
- Magnetic stirrer and stir bar
- Reflux condenser
- Inert atmosphere (Nitrogen or Argon)

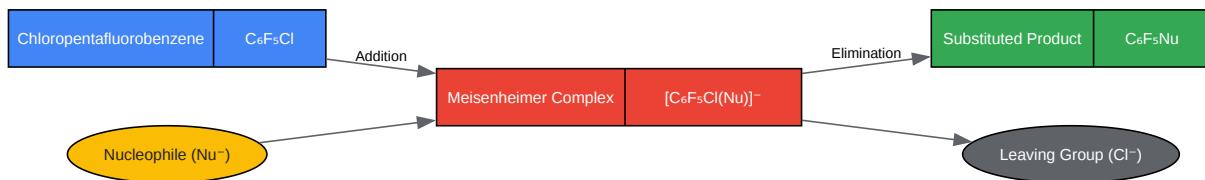
Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **chloropentafluorobenzene**, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
- Evacuate and backfill the flask with the inert gas three times.
- Add degassed toluene and degassed water to the flask via syringe.
- Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and water.
- Separate the organic layer and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired pentafluorobiphenyl.[9]

Visualizing Synthetic Pathways and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of **chloropentafluorobenzene** in organic synthesis.





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